![molecular formula C22H16O5 B13125626 1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione CAS No. 63776-13-6](/img/structure/B13125626.png)
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, has unique properties due to its specific substituents, making it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione can be synthesized through several methods:
Gas Phase Fixed-Bed Oxidation: This method involves heating purified anthracene in a vaporization chamber and mixing it with air.
Liquid Phase Oxidation: In this method, purified anthracene is dissolved in trichlorobenzene and nitric acid is added dropwise while maintaining the reaction temperature between 105-110°C.
Industrial Production Methods
Industrial production of this compound typically follows the gas phase fixed-bed oxidation method due to its efficiency and scalability. The process involves continuous feeding of anthracene and air into the reactor, with the product being collected after condensation and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones, which are important intermediates in dye synthesis.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione involves its ability to undergo redox reactions. The compound can alternate between its quinone and hydroquinone forms, allowing it to participate in electron transfer processes. This redox cycling is crucial for its applications in photodynamic therapy and as a photosensitizer . The molecular targets and pathways involved include DNA intercalation and generation of reactive oxygen species, which can induce cell damage and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: A synthetic anthracenedione used in cancer therapy, known for its ability to intercalate DNA and inhibit topoisomerase II.
9,10-Diphenylanthracene: Used in triplet-triplet annihilation upconversion systems, similar in its photophysical properties but different in its substituent pattern.
Uniqueness
This compound stands out due to its specific hydroxyl and methoxy substituents, which enhance its redox activity and photophysical properties. These unique features make it particularly valuable for applications in photodynamic therapy and as a photosensitizer .
Propiedades
Número CAS |
63776-13-6 |
|---|---|
Fórmula molecular |
C22H16O5 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1,4-dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H16O5/c1-27-17-9-5-2-6-12(17)10-13-11-16(23)18-19(20(13)24)22(26)15-8-4-3-7-14(15)21(18)25/h2-9,11,23-24H,10H2,1H3 |
Clave InChI |
FIYJKWNXTVLBNG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



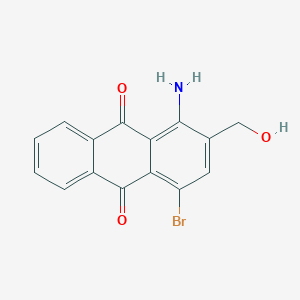
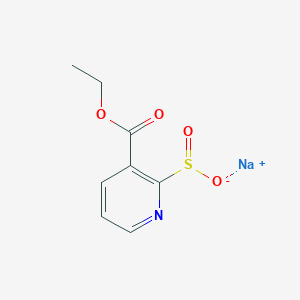
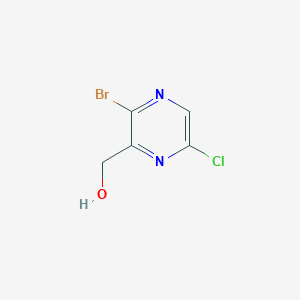
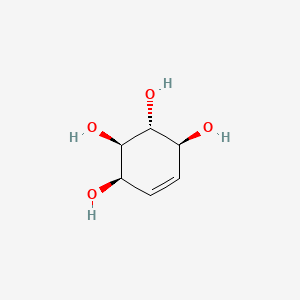
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
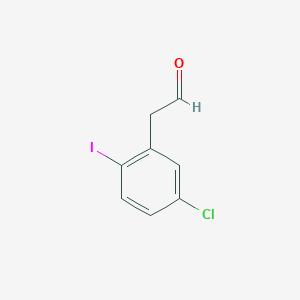
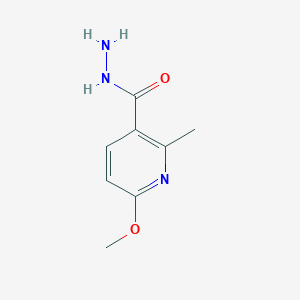
![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
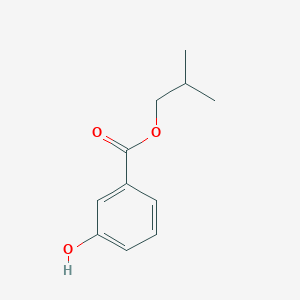



![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
